(S)-5-Bromo-2-iodo-N-(1-phenylethyl)benzamide
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Overview
Description
(S)-5-Bromo-2-iodo-N-(1-phenylethyl)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of bromine and iodine atoms attached to the benzene ring, along with a phenylethyl group attached to the nitrogen atom of the amide group. The stereochemistry of the compound is denoted by the (S) configuration, indicating the specific spatial arrangement of the atoms around the chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Bromo-2-iodo-N-(1-phenylethyl)benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Amidation: The final step involves the formation of the amide bond by reacting the brominated and iodinated benzene derivative with (S)-1-phenylethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters, as well as the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-5-Bromo-2-iodo-N-(1-phenylethyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).
Oxidation Reactions: The phenylethyl group can undergo oxidation to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., palladium on carbon).
Reduction: Reducing agents (e.g., LiAlH4, BH3), solvents (e.g., tetrahydrofuran, diethyl ether).
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., water, acetic acid).
Major Products
Substitution: Various substituted benzamides.
Reduction: Corresponding amines.
Oxidation: Carboxylic acids or ketones.
Scientific Research Applications
(S)-5-Bromo-2-iodo-N-(1-phenylethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-5-Bromo-2-iodo-N-(1-phenylethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(S)-5-Bromo-2-iodo-N-(1-phenylethyl)benzamide: Unique due to the presence of both bromine and iodine atoms.
(S)-5-Bromo-N-(1-phenylethyl)benzamide: Lacks the iodine atom.
(S)-2-Iodo-N-(1-phenylethyl)benzamide: Lacks the bromine atom.
(S)-N-(1-phenylethyl)benzamide: Lacks both bromine and iodine atoms.
Uniqueness
This compound is unique due to the presence of both bromine and iodine atoms, which can influence its reactivity and biological activity. The combination of these halogens can enhance the compound’s ability to participate in various chemical reactions and potentially improve its efficacy in biological applications.
Properties
IUPAC Name |
5-bromo-2-iodo-N-[(1S)-1-phenylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrINO/c1-10(11-5-3-2-4-6-11)18-15(19)13-9-12(16)7-8-14(13)17/h2-10H,1H3,(H,18,19)/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEXHLYIJSLCSHI-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=C(C=CC(=C2)Br)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NC(=O)C2=C(C=CC(=C2)Br)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrINO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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